molecular formula C8H3ClF4O B12092609 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B12092609
M. Wt: 226.55 g/mol
InChI Key: GQIZNXYVYPNMDC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure characterized by the presence of chloro, fluoro, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The presence of electronegative groups like chloro and fluoro enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds such as:

    2-Chloro-6-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its boronic acid functional group, which imparts different reactivity and applications.

    2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: This compound has a similar aromatic structure but includes additional functional groups that influence its chemical behavior and potential uses. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its stability and reactivity.

Properties

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H

InChI Key

GQIZNXYVYPNMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)F

Origin of Product

United States

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